molecular formula C19H16N2O2S B12941112 Ethyl (4-imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetate CAS No. 81950-37-0

Ethyl (4-imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetate

Cat. No.: B12941112
CAS No.: 81950-37-0
M. Wt: 336.4 g/mol
InChI Key: NTKXSKLSRLWJKX-UHFFFAOYSA-N
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Description

Ethyl (4-imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetate is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]benzothiazole derivatives.

Preparation Methods

The synthesis of Ethyl (4-imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps :

    Cyclization Reaction: The initial step involves the cyclization of 2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate in the presence of a base such as sodium ethoxide. This reaction forms the imidazo[2,1-b][1,3]benzothiazole core.

    Substitution Reaction: The resulting intermediate undergoes a substitution reaction with 4-bromophenylacetic acid in the presence of a palladium catalyst to introduce the phenylacetate moiety.

    Esterification: Finally, the compound is esterified using ethanol under acidic conditions to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl (4-imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl (4-imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it has been shown to inhibit kinases and other signaling molecules, leading to the induction of apoptosis in cancer cells . Molecular docking studies have revealed its binding affinity to various targets, providing insights into its mode of action .

Comparison with Similar Compounds

Ethyl (4-imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetate can be compared with other imidazo[2,1-b][1,3]benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which imparts distinct chemical and biological properties .

Properties

CAS No.

81950-37-0

Molecular Formula

C19H16N2O2S

Molecular Weight

336.4 g/mol

IUPAC Name

ethyl 2-(4-imidazo[2,1-b][1,3]benzothiazol-2-ylphenyl)acetate

InChI

InChI=1S/C19H16N2O2S/c1-2-23-18(22)11-13-7-9-14(10-8-13)15-12-21-16-5-3-4-6-17(16)24-19(21)20-15/h3-10,12H,2,11H2,1H3

InChI Key

NTKXSKLSRLWJKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)C2=CN3C4=CC=CC=C4SC3=N2

Origin of Product

United States

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